molecular formula C13H12N4O B107043 N-Methyl-N-nitroso-4-(phenylazo)aniline CAS No. 16339-01-8

N-Methyl-N-nitroso-4-(phenylazo)aniline

Cat. No. B107043
CAS RN: 16339-01-8
M. Wt: 240.26 g/mol
InChI Key: YKCOXSGBLMSJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-nitroso-4-(phenylazo)aniline, also known as MNPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research and development. MNPA is a diazo compound that has a nitroso group and a methyl group attached to the nitrogen atom. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and benzene.

Mechanism Of Action

N-Methyl-N-nitroso-4-(phenylazo)aniline is a photoactive compound, meaning that it can absorb light and undergo a chemical reaction. The mechanism of action of N-Methyl-N-nitroso-4-(phenylazo)aniline involves the absorption of light by the phenylazo group, which causes the molecule to undergo a cis-trans isomerization. This isomerization can lead to changes in the electronic and optical properties of the molecule, which can be studied using spectroscopic techniques.

Biochemical And Physiological Effects

N-Methyl-N-nitroso-4-(phenylazo)aniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a mutagenic compound in bacterial assays. N-Methyl-N-nitroso-4-(phenylazo)aniline has also been shown to induce DNA damage in human lymphocytes, suggesting that it may have genotoxic properties.

Advantages And Limitations For Lab Experiments

One advantage of using N-Methyl-N-nitroso-4-(phenylazo)aniline in lab experiments is its high solubility in organic solvents, which makes it easy to work with in a laboratory setting. N-Methyl-N-nitroso-4-(phenylazo)aniline also has a relatively simple synthesis method, which makes it accessible to researchers with basic laboratory skills. However, N-Methyl-N-nitroso-4-(phenylazo)aniline is a potentially hazardous compound and should be handled with care. It is also important to note that N-Methyl-N-nitroso-4-(phenylazo)aniline has not been extensively studied for its toxicity and potential health effects.

Future Directions

There are several potential future directions for research involving N-Methyl-N-nitroso-4-(phenylazo)aniline. One area of interest is the development of N-Methyl-N-nitroso-4-(phenylazo)aniline-based probes for studying biological systems. N-Methyl-N-nitroso-4-(phenylazo)aniline has already been used as a probe for studying the surface structure of metal oxides, and it may have similar applications in the study of biological membranes and other systems. Another potential area of research is the development of N-Methyl-N-nitroso-4-(phenylazo)aniline-based materials for use in optoelectronic devices. N-Methyl-N-nitroso-4-(phenylazo)aniline's unique photoactive properties make it a promising candidate for use in materials such as organic solar cells and light-emitting diodes. Finally, further research is needed to fully understand the biochemical and physiological effects of N-Methyl-N-nitroso-4-(phenylazo)aniline, and to determine its potential toxicity and health effects.

Synthesis Methods

N-Methyl-N-nitroso-4-(phenylazo)aniline can be synthesized through a diazotization reaction between aniline and sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with N-methyl-N-nitrosourea to form N-Methyl-N-nitroso-4-(phenylazo)aniline. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-Methyl-N-nitroso-4-(phenylazo)aniline has been used in various scientific research applications, particularly in the field of spectroscopy. Its unique chemical properties make it a useful tool for studying the interaction between light and matter. N-Methyl-N-nitroso-4-(phenylazo)aniline has been used as a probe molecule to investigate the surface structure of metal oxides and to study the electronic properties of organic semiconductors.

properties

CAS RN

16339-01-8

Product Name

N-Methyl-N-nitroso-4-(phenylazo)aniline

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-methyl-N-(4-phenyldiazenylphenyl)nitrous amide

InChI

InChI=1S/C13H12N4O/c1-17(16-18)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

YKCOXSGBLMSJLH-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O

Canonical SMILES

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O

Other CAS RN

16339-01-8

Origin of Product

United States

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